molecular formula C136H233N33O29 B12815149 Cecropin A (1-8)-Melittin (1-18) amide

Cecropin A (1-8)-Melittin (1-18) amide

Cat. No.: B12815149
M. Wt: 2794.5 g/mol
InChI Key: JERJUBLZDFRUBA-LRXDCVMYSA-N
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Description

Cecropin A (1-8)-Melittin (1-18) amide is a hybrid antimicrobial peptide derived from the N-terminal fragment of cecropin A and the N-terminal fragment of melittin. Cecropin A is isolated from the hemolymph of the Hyalophora cecropia moth, while melittin is a major component of bee venom. This hybrid peptide combines the potent antibacterial properties of both parent peptides, making it a promising candidate for antimicrobial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cecropin A (1-8)-Melittin (1-18) amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound can be scaled up using automated peptide synthesizers, which follow the same principles as SPPS but allow for larger batch sizes and higher throughput. Additionally, recombinant DNA technology can be employed to produce the peptide in microbial hosts, such as Escherichia coli, by inserting the gene encoding the hybrid peptide into the host genome .

Chemical Reactions Analysis

Types of Reactions

Cecropin A (1-8)-Melittin (1-18) amide primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid side chains.

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically the desired peptide sequences or modified peptides with specific functional groups introduced through oxidation or reduction reactions .

Scientific Research Applications

Cecropin A (1-8)-Melittin (1-18) amide has a wide range of scientific research applications:

Mechanism of Action

Cecropin A (1-8)-Melittin (1-18) amide exerts its antimicrobial effects by disrupting bacterial cell membranes. The peptide inserts into the lipid bilayer, increasing membrane permeability and causing cell lysis. This mechanism involves the formation of pores or channels in the membrane, leading to the leakage of cellular contents and ultimately cell death. The peptide’s amphipathic nature, with both hydrophobic and hydrophilic regions, facilitates its interaction with the lipid bilayer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cecropin A (1-8)-Melittin (1-18) amide is unique due to its hybrid nature, combining the beneficial properties of both cecropin A and melittin. This hybridization enhances its antimicrobial activity and selectivity while reducing cytotoxicity compared to its parent peptides. The peptide’s ability to retain activity in the presence of physiological salts and human serum further distinguishes it from other antimicrobial peptides .

Properties

Molecular Formula

C136H233N33O29

Molecular Weight

2794.5 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-methylpentanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C136H233N33O29/c1-25-79(18)109(162-106(175)70-146-130(192)110(80(19)26-2)165-121(183)94(52-37-42-58-141)151-118(180)91(49-34-39-55-138)152-124(186)99(65-86-44-29-28-30-45-86)158-123(185)95(60-72(4)5)157-119(181)92(50-35-40-56-139)153-125(187)100(156-117(179)89(142)47-33-38-54-137)66-87-67-144-90-48-32-31-46-88(87)90)129(191)145-68-104(173)148-82(21)116(178)163-107(77(14)15)132(194)159-96(61-73(6)7)122(184)154-93(51-36-41-57-140)120(182)164-108(78(16)17)133(195)160-98(63-75(10)11)127(189)167-113(85(24)172)135(197)168-112(84(23)171)131(193)147-69-105(174)150-101(64-76(12)13)136(198)169-59-43-53-103(169)128(190)149-83(22)115(177)155-97(62-74(8)9)126(188)166-111(81(20)27-3)134(196)161-102(71-170)114(143)176/h28-32,44-46,48,67,72-85,89,91-103,107-113,144,170-172H,25-27,33-43,47,49-66,68-71,137-142H2,1-24H3,(H2,143,176)(H,145,191)(H,146,192)(H,147,193)(H,148,173)(H,149,190)(H,150,174)(H,151,180)(H,152,186)(H,153,187)(H,154,184)(H,155,177)(H,156,179)(H,157,181)(H,158,185)(H,159,194)(H,160,195)(H,161,196)(H,162,175)(H,163,178)(H,164,182)(H,165,183)(H,166,188)(H,167,189)(H,168,197)/t79-,80-,81-,82-,83-,84+,85+,89-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,107-,108-,109-,110-,111-,112-,113-/m0/s1

InChI Key

JERJUBLZDFRUBA-LRXDCVMYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)N

Origin of Product

United States

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